molecular formula C5H13N3O B1208787 N-carbamoylputrescine CAS No. 6851-51-0

N-carbamoylputrescine

Cat. No.: B1208787
CAS No.: 6851-51-0
M. Wt: 131.18 g/mol
InChI Key: YANFYYGANIYHGI-UHFFFAOYSA-N
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Description

N-Carbamoylputrescine ( 6851-51-0), with the molecular formula C5H13N3O, is a crucial metabolic intermediate in the biosynthesis of putrescine and other polyamines, which are fundamental to cellular growth and proliferation . In plants and many bacteria, it is produced from agmatine via the catalytic action of agmatine iminohydrolase (AIH) and is subsequently hydrolyzed to putrescine by this compound amidohydrolase (CPA) . This reaction is the ultimate step in the arginine decarboxylase (ADC) pathway for putrescine biosynthesis, a pathway of particular interest as it is found in plants but not in other eukaryotes, making the involved enzymes potential targets for herbicide development . Researchers utilize this compound to study polyamine metabolism, which is essential for processes like cell differentiation and stress responses in plants . Beyond plant biology, its role is also investigated in bacterial systems, including the gut microbiota, where polyamine production by species like Bacteroides thetaiotaomicron can influence host health . Furthermore, emerging research in rodent models suggests that this compound, as a decarboxylation derivative of citrulline, may have effects on muscle protein metabolism, indicating potential broader metabolic roles worthy of scientific inquiry . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANFYYGANIYHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218639
Record name N-Carbamoylputrescine
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Molecular Weight

131.18 g/mol
Source PubChem
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CAS No.

6851-51-0
Record name N-Carbamoylputrescine
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Record name N-Carbamoylputrescine
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Record name N-Carbamoylputrescine
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Record name N-CARBAMOYLPUTRESCINE
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Record name N-Carbamoylputrescine
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Biosynthetic Pathways Involving N Carbamoylputrescine

Interplay with Other Polyamine Biosynthesis Routes

Relationship to the Ornithine Decarboxylase Pathway

The ornithine decarboxylase (ODC) pathway and the arginine decarboxylase (ADC) pathway represent two distinct routes for putrescine biosynthesis. nih.gov While the ODC pathway is a single-step conversion of ornithine to putrescine, the ADC pathway is a multi-step process involving N-carbamoylputrescine. nih.govfrontiersin.org The presence and activity of these pathways can vary among different organisms and even within different tissues of the same organism. mdpi.com

Conversely, some organisms rely solely on one pathway. For example, the plant Arabidopsis thaliana and many other members of the Brassicaceae family lack the ODC gene and are therefore entirely dependent on the ADC pathway for putrescine synthesis. frontiersin.orgmdpi.comnih.gov

The conversion of agmatine (B1664431) to this compound is catalyzed by agmatine deiminase (also known as agmatine iminohydrolase). frontiersin.orgnih.govnih.govebi.ac.uk The subsequent hydrolysis of this compound to putrescine is carried out by this compound amidohydrolase. frontiersin.orgnih.govnih.gov In some bacteria, a different enzyme, putrescine transcarbamoylase, is involved in the conversion of this compound to putrescine. nih.govnih.gov

Table 1: Comparison of Putrescine Biosynthetic Pathways

FeatureOrnithine Decarboxylase (ODC) PathwayArginine Decarboxylase (ADC) Pathway
Starting Substrate OrnithineArginine
Key Intermediate NoneThis compound
Primary Enzyme(s) Ornithine Decarboxylase (ODC)Arginine Decarboxylase (ADC), Agmatine Deiminase, this compound Amidohydrolase
Prevalence Widespread in eukaryotes and prokaryotesProminent in plants and various bacteria

Connection to Spermidine (B129725) and Spermine (B22157) Synthesis

Putrescine, whether synthesized via the ODC or ADC pathway, serves as the immediate precursor for the biosynthesis of higher polyamines, namely spermidine and spermine. frontiersin.orgnih.govresearchgate.netfrontiersin.org The synthesis of these polyamines involves the sequential addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dSAM). frontiersin.orgresearchgate.net

The conversion of putrescine to spermidine is catalyzed by the enzyme spermidine synthase. researchgate.netnih.gov This enzyme transfers an aminopropyl group from dSAM to putrescine. Subsequently, spermine synthase catalyzes the addition of another aminopropyl group from dSAM to spermidine, forming spermine. nih.govresearchgate.net

Therefore, this compound plays an indirect but essential role in the synthesis of spermidine and spermine in organisms that utilize the ADC pathway. By being a necessary intermediate in the production of putrescine, it provides the foundational molecule for the subsequent elongation steps that form the higher polyamines. frontiersin.orgnih.govnih.gov The regulation of the ADC pathway, and thus the production of this compound, can directly impact the cellular levels of not only putrescine but also spermidine and spermine. nih.gov

Research in Bacteroides thetaiotaomicron, a prominent species in the human gut microbiota, has demonstrated the importance of the this compound pathway in spermidine biosynthesis. nih.gov Deletion of the gene encoding this compound amidohydrolase in this bacterium led to a depletion of intracellular spermidine, confirming the role of this pathway in providing the putrescine necessary for spermidine synthesis. nih.gov

Table 2: Enzymes and Products in the Arginine Decarboxylase Pathway Leading to Higher Polyamines

EnzymeSubstrateProduct(s)
Arginine Decarboxylase (ADC)ArginineAgmatine + CO₂
Agmatine DeiminaseAgmatineThis compound + NH₃
This compound AmidohydrolaseThis compoundPutrescine + NH₃ + CO₂
Spermidine SynthasePutrescine + Decarboxylated S-adenosylmethionineSpermidine
Spermine SynthaseSpermidine + Decarboxylated S-adenosylmethionineSpermine

Enzymology of N Carbamoylputrescine Metabolism

N-Carbamoylputrescine Amidohydrolase (EC 3.5.1.53)

This compound amidohydrolase (CPA), also known as this compound amidase, is a key enzyme in the arginine-dependent putrescine biosynthesis pathway in plants and some bacteria. frontiersin.orgnih.gov It catalyzes the hydrolysis of this compound to produce putrescine, carbon dioxide, and ammonia (B1221849). frontiersin.orgnih.govwikipedia.org This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. wikipedia.org

Molecular Characteristics and Subunit Assembly

This compound amidohydrolase is a member of the nitrilase superfamily. frontiersin.org The native enzyme is a homo-oligomeric complex. For instance, the enzyme from Arabidopsis thaliana (AtCPA) has a molecular mass of approximately 279 kDa and is believed to form an octameric complex composed of eight identical subunits. nih.gov Similarly, the CPA from the model legume plant Medicago truncatula (MtCPA) also assembles into octamers. frontiersin.orgnih.gov These octamers can have a structure resembling an incomplete left-handed helical twist. frontiersin.orgnih.gov The quaternary assemblies of nitrilases are typically composed of an even number of protein subunits, with functional oligomers ranging from dimers to higher-order spiral multimers. frontiersin.org

Active Site Architecture and Catalytic Mechanism

The active site of this compound amidohydrolase is located deep within a funnel-shaped catalytic cavity. frontiersin.orgnih.gov The entrance to this cavity is formed by contributions from neighboring protein subunits. frontiersin.orgnih.gov The catalytic machinery consists of a highly conserved catalytic triad (B1167595) of cysteine, glutamate (B1630785), and lysine (B10760008) residues. frontiersin.orgnih.gov In MtCPA, these residues are Cys158, Glu48, and Lys121. frontiersin.orgnih.gov

The catalytic mechanism involves a two-step process initiated by a nucleophilic attack.

Acylation: The catalytic cysteine (Cys158) residue, activated by the glutamate (Glu48) residue acting as a general base, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. This forms a tetrahedral intermediate that is stabilized by the lysine (Lys121) residue. ebi.ac.uk The subsequent collapse of this intermediate leads to the cleavage of the C-N bond, releasing putrescine and forming an acyl-enzyme intermediate. ebi.ac.uk

Deacylation: A water molecule, activated by the glutamate residue, then attacks the carbonyl carbon of the acyl-enzyme intermediate. This results in the formation of another tetrahedral intermediate, which is again stabilized by the lysine residue. ebi.ac.uk The collapse of this second intermediate releases carbamic acid and regenerates the active site cysteine. The carbamic acid then spontaneously decomposes into carbon dioxide and ammonia. frontiersin.orgnih.gov

A catalytic water molecule is positioned within a small niche near the catalytic triad, held in place by hydrogen bonds to the side chains of other residues like Gln161 and Trp162 in MtCPA. frontiersin.org

Substrate Specificity and Kinetic Parameters (K_m, k_cat)

This compound amidohydrolase exhibits a high degree of substrate specificity. Studies on the enzyme from Arabidopsis thaliana and Pseudomonas aeruginosa have shown that it is highly active against this compound. frontiersin.org The plant enzyme (AtCPA) showed no activity towards other nitrilase-like enzyme substrates, such as various amino acids, N-carbamoyl-β-alanine, or agmatine (B1664431). frontiersin.org Similarly, the bacterial enzyme from P. aeruginosa showed very poor hydrolysis of substrates that were longer or shorter than this compound, such as N-carbamoylcadaverine and N-carbamoyldiaminopropane. frontiersin.org

The kinetic parameters for this compound amidohydrolase have been determined for the enzyme from different organisms. For the enzyme from Bacteroides thetaiotaomicron, the Michaelis constant (K_m) for this compound is 730 µM and the turnover number (k_cat) is 0.8 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 1.0 s⁻¹ mM⁻¹. nih.gov The enzyme from Arabidopsis thaliana has a reported K_m of 135 µM for this compound. uniprot.org

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹ M⁻¹)
Bacteroides thetaiotaomicronThis compound7300.81096
Arabidopsis thalianaThis compound135N/AN/A

Optimal pH and Temperature for Enzymatic Activity

The enzymatic activity of this compound amidohydrolase is influenced by pH and temperature. The optimal conditions can vary depending on the source of the enzyme. For the enzyme from Arabidopsis thaliana, the optimal pH is in the range of 8-9, and the optimal temperature for its activity is 40°C. uniprot.org In contrast, the enzyme from Bacteroides thetaiotaomicron exhibits optimal activity at a temperature of 50°C and a pH of 7.0. nih.gov

Enzyme SourceOptimal pHOptimal Temperature (°C)
Arabidopsis thaliana8-940
Bacteroides thetaiotaomicron7.050

Allosteric Regulation Mechanisms

There is evidence to suggest that this compound amidohydrolase is subject to allosteric regulation. The enzyme from Arabidopsis thaliana does not follow Michaelis-Menten kinetics, and its activity is better described by the Hill equation, with a reported Hill coefficient of 2.2, indicating positive cooperative binding of its substrate. frontiersin.org This suggests that the binding of one substrate molecule to a subunit increases the affinity of other subunits for the substrate. Structural studies of MtCPA have indicated a putative secondary binding site adjacent to the entrance of the catalytic pocket, which may be involved in allosteric regulation by substrates. frontiersin.orgnih.govresearchgate.net

Putrescine Carbamoyltransferase (EC 2.1.3.6)

Putrescine carbamoyltransferase, also known as putrescine transcarbamylase, is an enzyme that catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to putrescine, forming this compound and phosphate. wikipedia.org This enzyme belongs to the family of transferases, specifically the carboxy- and carbamoyltransferases. wikipedia.org

The reaction catalyzed by putrescine carbamoyltransferase is as follows: Carbamoyl phosphate + putrescine ⇌ phosphate + this compound. wikipedia.org

In some plants, this enzyme is part of a multifunctional protein known as putrescine synthase, which can also catalyze the reactions of ornithine carbamoyltransferase (EC 2.1.3.3), carbamate (B1207046) kinase (EC 2.7.2.2), and agmatine deiminase (EC 3.5.3.12). expasy.orgqmul.ac.ukgenome.jp This allows for the conversion of agmatine and ornithine into putrescine and citrulline, respectively. qmul.ac.ukgenome.jp

Catalytic Reaction and Products

This compound amidohydrolase (EC 3.5.1.53), also known as this compound amidase or CPA, is a hydrolase that catalyzes the final step in the arginine-derived pathway of putrescine biosynthesis in many organisms. frontiersin.orguniprot.org The enzyme acts on the linear amide bond of this compound. wikipedia.org

Reaction: this compound + H₂O → Putrescine + CO₂ + NH₃

This irreversible reaction is crucial for the production of putrescine, a precursor for higher polyamines like spermidine (B129725) and spermine (B22157). frontiersin.orgresearchgate.net The catalytic mechanism in plants, such as Medicago truncatula, involves a catalytic triad composed of specific amino acid residues: Cysteine-158 (Cys158), Glutamate-48 (Glu48), and Lysine-121 (Lys121). frontiersin.orgresearchgate.netscispace.com The process entails successive nucleophilic attacks on the substrate, first by the cysteine residue and then by water, leading to the release of the final products. frontiersin.orgresearchgate.netscispace.com

EnzymeEC NumberSubstratesProductsKey Catalytic Residues (in M. truncatula)
This compound amidohydrolase3.5.1.53This compound, H₂OPutrescine, CO₂, NH₃Cys158, Glu48, Lys121

Inhibitory Mechanisms

The activity of this compound amidohydrolase (NCPAH) is subject to regulation by various molecules, indicating a feedback control mechanism in the polyamine biosynthetic pathway. However, these inhibitory effects can vary significantly between different organisms.

In the human gut bacterium Bacteroides thetaiotaomicron, NCPAH activity is regulated by feedback inhibition from polyamines and their precursors. nih.gov Notably, spermidine, a downstream product, acts as a potent inhibitor, reducing enzyme activity by over 80%. nih.gov The direct product of the reaction, putrescine, exerts a moderate inhibitory effect of approximately 50%. nih.gov The precursor agmatine also strongly inhibits the enzyme. nih.gov In contrast, arginine, the initial precursor in the pathway, does not cause any obvious inhibition. nih.gov

Conversely, studies on NCPAH from Pseudomonas aeruginosa have shown no significant inhibition by 1 mM concentrations of arginine, ornithine, putrescine, or spermidine. nih.gov In the plant Arabidopsis thaliana, the enzyme exhibits positive cooperative binding, suggesting a potential for allosteric regulation by its substrates. frontiersin.org

OrganismInhibitorLevel of Inhibition
Bacteroides thetaiotaomicronSpermidine>80%
Bacteroides thetaiotaomicronAgmatine>80%
Bacteroides thetaiotaomicronPutrescine≈50%
Bacteroides thetaiotaomicronArginineNo obvious inhibition
Pseudomonas aeruginosaArginine, Ornithine, Putrescine, Spermidine (at 1 mM)Not inhibited

Optimal pH for Enzymatic Activity

The catalytic efficiency of this compound amidohydrolase is dependent on the pH of its environment. The optimal pH for this enzyme varies among different species. For the enzyme from the plant Arabidopsis thaliana, the optimal pH range for activity is between 8.0 and 9.0. uniprot.org In contrast, characterization studies of the enzyme from Bacteroides thetaiotaomicron have utilized buffers with pH values ranging from 5.5 to 9.0, with specific assays for kinetic analysis being performed at pH 7.0. nih.gov

OrganismOptimal pH
Arabidopsis thaliana8.0 - 9.0
Bacteroides thetaiotaomicronAssays performed at pH 7.0

Agmatine Iminohydrolase (EC 3.5.3.12)

Agmatine iminohydrolase (AIH), also known as agmatine deiminase, is the enzyme responsible for the direct production of this compound in the primary pathway for putrescine biosynthesis in plants and some microorganisms. frontiersin.orgresearchgate.netnih.gov

Enzyme Function in this compound Formation

Agmatine iminohydrolase catalyzes the second step in the three-step pathway that converts arginine to putrescine. frontiersin.orgosti.gov The enzyme acts on agmatine, the product of arginine decarboxylation. nih.gov AIH facilitates the hydrolytic conversion of agmatine into this compound, with the concurrent release of an ammonia molecule. frontiersin.orgresearchgate.net This reaction is a critical step that precedes the final hydrolysis of this compound to putrescine. nih.govosti.gov

Reaction: Agmatine + H₂O → this compound + NH₃

Isoforms and Structural Variants

Structural studies of agmatine iminohydrolase, particularly from the model legume Medicago truncatula (MtAIH), have provided detailed insights into its architecture. frontiersin.orgnih.gov Unlike some bacterial counterparts, plant AIH exists as a homodimer. frontiersin.orgresearchgate.net Each monomeric subunit of MtAIH is characterized by a distinctive five-bladed propeller fold, where five repeated αββαβ units are arranged around a fivefold pseudosymmetry axis. frontiersin.orgnih.govosti.gov

Genetic and Molecular Regulation of N Carbamoylputrescine Metabolism

Transcriptional Regulation of Genes Encoding N-Carbamoylputrescine-Related Enzymes

The synthesis of this compound is initiated by the enzymatic conversion of arginine to agmatine (B1664431), followed by the action of agmatine iminohydrolase to produce this compound. This intermediate is then hydrolyzed to putrescine by this compound amidohydrolase. The expression of the genes encoding these enzymes is tightly controlled in response to various developmental and environmental signals.

Arginine decarboxylase (ADC) catalyzes the first step in the pathway leading to this compound. In the model plant Arabidopsis thaliana, which is believed to rely solely on the ADC pathway for polyamine synthesis, two paralogous ADC genes, ADC1 and ADC2, exhibit differential expression patterns. nih.gov Under standard growth conditions, the activity of the ADC2 promoter is prominently linked to seed germination, as well as root and leaf development, while ADC1 promoter activity remains low during vegetative growth. nih.gov The expression of ADC2 is influenced by light, sucrose, and ethylene. nih.gov However, under chilling stress, there is a notable increase in ADC1 promoter activity in roots and leaves, which corresponds with an increase in its mRNA levels, whereas ADC2 promoter activity significantly decreases. nih.gov This differential regulation suggests specific roles for each isoform in development and stress responses.

In rice, the expression of the arginine decarboxylase gene OsAdc1 is transiently inhibited by treatment with methyl jasmonate, indicating a role for this signaling molecule in regulating polyamine biosynthesis. nih.gov Furthermore, studies in tomato have shown a cell-type specific localization of ADC mRNA in non-dividing cells of both roots and shoots, which is complementary to the localization of ornithine decarboxylase (ODC) mRNA in mitotically active cells. researchgate.net The transcriptional activation of plant ADC genes can also be manipulated by pathogens, as the bacterial pathogen Ralstonia solanacearum injects an effector protein to increase host polyamine levels. uni-tuebingen.de

Table 1: Factors Influencing the Transcriptional Regulation of Arginine Decarboxylase (ADC) Genes

Regulating FactorOrganismGene(s) AffectedObserved Effect on Expression
Developmental StageArabidopsis thalianaADC1, ADC2ADC2 high during seed germination and vegetative development; ADC1 low during vegetative development. nih.gov
LightArabidopsis thalianaADC2Upregulation of promoter activity. nih.gov
SucroseArabidopsis thalianaADC2Upregulation of promoter activity. nih.gov
EthyleneArabidopsis thalianaADC2Upregulation of promoter activity. nih.gov
ChillingArabidopsis thalianaADC1, ADC2ADC1 promoter activity increased; ADC2 promoter activity decreased. nih.gov
Methyl JasmonateRiceOsAdc1Transient inhibition of expression. nih.gov
Pathogen EffectorTomatoADCTranscriptional activation. uni-tuebingen.de

Agmatine iminohydrolase (AIH) is the enzyme responsible for converting agmatine to this compound. In the bacterium Pseudomonas aeruginosa, the gene encoding agmatine deiminase (aguA), which functions as an AIH, is part of the aguBA operon. nih.govasm.org The expression of this operon is induced by the presence of agmatine and this compound. nih.govasm.org A regulatory protein, AguR, which belongs to the TetR family of repressors, negatively controls the expression of the aguBA operon. nih.govasm.org The binding of agmatine or this compound to AguR is thought to antagonize its repressor function, leading to the induction of the operon. nih.govasm.org In Chlorella viruses, the aih gene is expressed early in the viral infection cycle, suggesting that the production of this compound is important for the initial stages of viral replication. unl.edu

This compound amidohydrolase (NCPAH or CPA) catalyzes the final step in this pathway, producing putrescine. In Pseudomonas aeruginosa, the gene for this enzyme, aguB, is co-transcribed with aguA as part of the inducible aguBA operon, and is therefore also regulated by agmatine, this compound, and the AguR repressor. nih.govasm.org In the human gut bacterium Bacteroides thetaiotaomicron, genetic studies involving the deletion of the ncpah gene have demonstrated its crucial role in spermidine (B129725) biosynthesis, as the deletion strain was depleted of intracellular spermidine. nih.govresearchgate.netnih.gov Similar to the aih gene, the cpa gene in Chlorella viruses is also transcribed as an early gene during infection, highlighting the coordinated expression of the this compound metabolic pathway during viral replication. unl.edu

Post-Translational Modifications and Enzyme Activity Modulation

Beyond transcriptional control, the activity of enzymes in the this compound pathway is also regulated at the post-translational level. In plants, the translation of arginine decarboxylase mRNA is controlled by highly conserved elements within its 5' untranslated region (5'UTR). uni-tuebingen.deresearchgate.netkaust.edu.sa An "ADC-box," a GC-rich sequence of about 50 base pairs, can inhibit the translation of the downstream coding sequence, possibly by forming a stable RNA secondary structure that impedes ribosomal scanning. uni-tuebingen.de Additionally, a small upstream open reading frame (uORF) has been shown to positively regulate ADC translation and is essential for normal plant development. uni-tuebingen.de

The quaternary structure of the enzymes also plays a role in their function. In Medicago truncatula, this compound amidohydrolase (MtCPA) assembles into an octameric complex, which forms an incomplete left-handed helical twist. researchgate.netfrontiersin.orgfrontiersin.org Agmatine iminohydrolase (MtAIH) from the same organism exists as a homodimer. researchgate.netfrontiersin.org These oligomeric structures are important for enzyme stability and activity.

Furthermore, enzyme stability can be modulated by interactions with other molecules. For instance, in tobacco suspension cultures, the S-adenosylmethionine decarboxylase inhibitor, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), was found to stabilize the S-adenosylmethionine decarboxylase enzyme against proteolytic degradation. nih.gov

Feedback Inhibition of Enzymatic Activity by Polyamines and Precursors

A key mechanism for regulating metabolic pathways is feedback inhibition, where the end products of the pathway inhibit the activity of enzymes earlier in the sequence. This is evident in the this compound pathway of the human gut bacterium Bacteroides thetaiotaomicron. The activity of this compound amidohydrolase (NCPAH) in this organism is strongly inhibited (over 80%) by spermidine, the product of a downstream reaction, and by agmatine, a precursor in the pathway. nih.govresearchgate.netnih.gov Putrescine, the direct product of the NCPAH reaction, moderately inhibits the enzyme's activity by approximately 50%. nih.govresearchgate.netnih.gov This feedback regulation is crucial for maintaining polyamine homeostasis within the cell. nih.gov Interestingly, this type of feedback inhibition has not been reported for NCPAH from other organisms like Pseudomonas aeruginosa, where 1 mM concentrations of arginine, ornithine, putrescine, or spermidine did not inhibit the enzyme. nih.gov

In tobacco cell cultures, the activities of arginine decarboxylase and S-adenosylmethionine decarboxylase were observed to decrease rapidly in the presence of exogenously added spermidine or spermine (B22157). nih.gov In Escherichia coli, specific basic proteins, termed antizymes, act as inhibitors of the biosynthetic ornithine and arginine decarboxylases, providing another layer of regulation by cellular polyamine levels. pnas.org

Table 2: Feedback Inhibition of this compound Amidohydrolase (NCPAH) in Bacteroides thetaiotaomicron

InhibitorConcentrationPercent Inhibition
AgmatineNot specified>80% nih.govnih.gov
PutrescineNot specified≈50% nih.govnih.gov
SpermidineNot specified>80% nih.govnih.gov

Biological Roles of N Carbamoylputrescine and Its Pathway in Plants

N-Carbamoylputrescine in Plant Growth and Development

This compound (NCP) is a critical intermediate in the biosynthesis of the polyamine putrescine via the arginine decarboxylase (ADC) pathway, which is a primary route for putrescine production in many plants, including Arabidopsis. nih.govmdpi.com While NCP itself is a transient compound, its conversion to putrescine is integral to various aspects of plant life. Polyamines, as a class of plant growth regulators, are fundamentally involved in a multitude of physiological processes, and their levels are often correlated with enhanced plant growth and metabolism. nih.govmdpi.com The essential nature of the putrescine derived from this pathway is highlighted by the fact that its depletion can be lethal for plants, underscoring its indispensable role in growth and development. nih.gov

The pathway begins with the decarboxylation of arginine to agmatine (B1664431) by ADC, followed by the conversion of agmatine to this compound by agmatine iminohydrolase (AIH). researchgate.net The final step is the hydrolysis of NCP by this compound amidohydrolase (CPA) to yield putrescine. mdpi.comfrontiersin.org The enzymes of this pathway are localized in the cytoplasm, with the exception of ADC, which contains a chloroplast-targeting signal. frontiersin.org

Role in Organogenesis and Embryogenesis

The pathway leading to putrescine through this compound is significantly implicated in the complex processes of organ and embryo formation. Polyamines (PAs) are recognized as key players in organogenesis, the development of flowers, and establishing embryogenic competence. nih.gov The regulation of PA levels is crucial for the initiation and development of new organs. For instance, studies have shown that putrescine can influence flower development, with higher levels in leaves correlating with an increased number of flower buds and larger flowers in some species. mdpi.com

In the context of embryogenesis, putrescine is vital for the proper development of embryos from somatic cells, a process known as somatic embryogenesis. This process is a cornerstone of plant tissue culture and biotechnology. Research in upland cotton has demonstrated that the addition of putrescine to culture media can significantly enhance the number of somatic embryos and improve plant regeneration rates, particularly in lines that are otherwise difficult to regenerate. researchgate.net This suggests that the synthesis of putrescine, via the this compound pathway, provides essential molecules for cells to acquire embryogenic potential and differentiate into viable embryos. researchgate.net

Developmental ProcessRole of this compound-Derived PutrescineKey Findings
Organogenesis Modulates the formation of plant organs, including roots and flowers. nih.govHigher putrescine levels have been associated with increased flower numbers and size. mdpi.com
Embryogenesis Essential for establishing embryogenic competence and promoting the development of somatic embryos. nih.govresearchgate.netExogenous application of putrescine significantly increased somatic embryo formation in cotton. researchgate.net

Contribution to Cellular Proliferation and Differentiation

Cellular proliferation (division) and differentiation are fundamental to all aspects of plant growth, from the development of a single cell into a complex organism to the formation of specialized tissues like wood. The this compound pathway contributes significantly to these processes by supplying the necessary putrescine. Polyamines are considered to function as second messengers for hormones that control cell proliferation and differentiation. mdpi.com

Enhanced PA biosynthesis is generally associated with active cell division and growth. mdpi.com Foliar application of putrescine has been shown to promote vegetative growth, including increased plant height and the number and weight of leaves. mdpi.com This growth is a direct result of increased cell proliferation and expansion.

Furthermore, the process of wood formation, or secondary growth, involves the proliferation of cells in the vascular cambium and their subsequent differentiation into specialized xylem cells. mdpi.com This developmental cascade is tightly regulated by a network of signals, including plant hormones, which are known to interact with polyamine metabolic pathways. mdpi.com Therefore, the steady supply of putrescine from this compound is a contributing factor to the complex processes of cell division and specialization that drive plant growth.

This compound Pathway in Plant Stress Responses

The biosynthetic pathway involving this compound is not only crucial for normal growth but also plays a pivotal role in how plants respond and adapt to environmental challenges. nih.gov Polyamines, particularly putrescine, are key molecules in the plant's defense arsenal against a variety of abiotic stresses. frontiersin.org

Abiotic Stress Tolerance Mechanisms (e.g., drought, heat, cold, salinity)

Plants activate the this compound pathway to increase the production of putrescine as a protective measure against adverse environmental conditions such as high salinity, drought, and extreme temperatures. nih.govfrontiersin.org The accumulation of putrescine is a common response to these stresses. The mechanisms by which putrescine confers tolerance are multifaceted, including maintaining cellular pH and ionic balance, preventing lipid peroxidation, and scavenging free radicals. nih.gov

Genetic studies have provided strong evidence for the importance of this pathway. For example, overexpressing the ADC2 gene in Arabidopsis thaliana resulted in plants with reduced transpiration rates and stomatal conductance, leading to enhanced drought tolerance. nih.gov The enzyme this compound amidohydrolase (CPA), which catalyzes the final step of the pathway, forms a stable octameric structure. This high-order oligomerization is thought to enhance the enzyme's stability and function under the adverse cytoplasmic conditions caused by abiotic stress, ensuring a continued supply of protective putrescine. frontiersin.org

Stress TypeRole of the this compound PathwayObserved Plant Response
Drought Upregulation of the pathway leads to putrescine accumulation. nih.govReduced water loss and enhanced survival. nih.gov
Salinity Increased putrescine synthesis helps in ionic balance. nih.govfrontiersin.orgAlleviation of salt stress effects. frontiersin.org
Heat/Cold Putrescine accumulation contributes to thermal tolerance. nih.govfrontiersin.orgEnhanced thermotolerance and cold acclimation. frontiersin.org
Interplay with Reactive Oxygen Species (ROS) Signaling

Abiotic stresses invariably lead to an imbalance in the production and detoxification of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (O₂⁻), resulting in oxidative stress. nih.gov While damaging at high concentrations, ROS also function as critical signaling molecules that trigger defense responses. mdpi.comnih.gov

The this compound pathway is closely linked to ROS signaling. One of the primary roles of the putrescine produced is to act as an antioxidant, directly scavenging ROS to mitigate oxidative damage. nih.govmdpi.com This function helps protect cellular components like DNA, proteins, and lipids from oxidative damage. nih.gov Beyond direct scavenging, the catabolism of polyamines itself produces H₂O₂, which can then act as a signaling molecule to activate further downstream defense and acclimation pathways, demonstrating a complex feedback and feed-forward regulation between polyamines and ROS. mdpi.com This intricate interplay allows the plant to finely tune its response to the specific stress encountered.

Association with Hormonal Cross-Talks (e.g., Abscisic Acid)

The plant's response to abiotic stress is orchestrated by a complex network of signaling pathways, with plant hormones playing a central role. Abscisic acid (ABA) is a key hormone that regulates plant adaptation to stresses like drought and salinity. mdpi.comnih.gov There is significant crosstalk between the polyamine biosynthetic pathway and ABA signaling. mdpi.com

Biotic Interaction Mechanisms (e.g., pathogen response)

The this compound pathway is integral to plant defense against various pathogens. Polyamines, including putrescine derived from this pathway, are precursors for the synthesis of secondary metabolites like hydroxycinnamic acid amides (HCAAs), which act as phytoalexins. mdpi.comfrontiersin.org These compounds are involved in plant defense against bacteria, viruses, fungi, and insects. mdpi.com

Research has demonstrated a significant accumulation of putrescine-derived HCAAs in response to pathogen attacks. For instance, in rice, the levels of p-coumaroylputrescine and feruloylputrescine increase markedly following attacks by herbivores and pathogens like the fungal pathogen Magnaporthe oryzae and the bacterial pathogen Xanthomonas oryzae. frontiersin.orgfrontiersin.org This accumulation is associated with enhanced resistance. frontiersin.org The deposition of HCAAs into the cell wall is a common defense strategy, creating a barrier that reduces the digestibility of the cell wall by pathogens. researchgate.net

In maize, interactions with the biotrophic fungus Ustilago maydis lead to increased levels of both free and conjugated putrescine in tumor tissues. mdpi.com Similarly, in tobacco, the accumulation of putrescine has been linked to increased resistance against the fungus Sclerotinia sclerotiorum. mdpi.com The production of hydrogen peroxide through polyamine oxidation is another mechanism by which these compounds contribute to plant defense. mdpi.comnih.gov

Cellular and Subcellular Localization of this compound Pathway Enzymes in Plants

The enzymes of the this compound pathway, agmatine iminohydrolase (AIH) and this compound amidohydrolase (CPA), have specific localizations within plant cells, which are crucial for the regulation of putrescine biosynthesis.

Endoplasmic Reticulum Localization

Recent studies have shown that both AIH and CPA are localized to the endoplasmic reticulum (ER). In Arabidopsis thaliana, stable green fluorescent protein (GFP)-tagged versions of the longest isoforms of AIH and CPA were found to be localized to the ER in both leaves and roots. scispace.com This localization suggests that the synthesis of putrescine via this pathway is excluded from the cytoplasm and may facilitate cell-to-cell transport through plasmodesmata or secretion via vesicles. scispace.com

Chloroplast Localization

While the primary localization of most AIH isoforms is the ER, one specific isoform in A. thaliana, AIH1.4, has been shown to be localized to both the ER and the chloroplast. scispace.com The initial enzyme in the pathway, arginine decarboxylase (ADC), is also known to contain a chloroplast-targeting signal peptide. frontiersin.org This dual localization suggests a potential role for putrescine synthesis within the chloroplasts, which are central hubs for many metabolic processes, including defense compound synthesis.

Mitochondrial Localization

There is evidence to suggest that putrescine synthesis may also occur in the mitochondria. In rice, the enzyme agmatinase, which can also produce this compound from agmatine, is localized to the mitochondria. scispace.com While the primary pathway in many plants involves AIH and CPA, the mitochondrial localization of related enzymes in certain species points to the complex compartmentalization of polyamine biosynthesis.

Putrescine Conjugate Formation Derived from this compound Precursors

Putrescine synthesized from this compound serves as a precursor for a diverse array of conjugated molecules, primarily hydroxycinnamic acid amides (HCAAs), also known as phenolamides. nih.govresearchgate.net These conjugates are formed through the condensation of putrescine with hydroxycinnamoyl-CoA thioesters, a reaction catalyzed by acyl-CoA-dependent N-acyltransferases. researchgate.netresearchgate.net

HCAAs play significant roles in plant growth, reproduction, and defense against biotic and abiotic stresses. nih.gov The conjugation of putrescine to phenolic acids like p-coumaric acid, caffeic acid, and ferulic acid results in a wide variety of compounds with diverse biological functions. mdpi.comnih.gov

Examples of putrescine conjugates found in various plants include:

p-coumaroylputrescine : Accumulates in rice in response to pathogen attack and has been identified in tea flowers (Camellia sinensis). frontiersin.orgfrontiersin.orgnih.gov

Feruloylputrescine : Also accumulates in rice during pathogen infection. frontiersin.orgfrontiersin.org

Caffeoylputrescine : Its levels increase dramatically in Nicotiana attenuata after herbivore attack. mdpi.com

Di-p-coumaroylputrescine : Identified in tea flowers. nih.gov

The biosynthesis of these conjugates is generally thought to occur in the cytosol, after which they are transported to the cell wall for polymerization, particularly upon wounding or pathogen attack. frontiersin.org

Interactive Data Table of this compound Pathway Enzymes

Enzyme NameAbbreviationEC NumberCellular Localization
Agmatine IminohydrolaseAIH3.5.3.12Endoplasmic Reticulum, Chloroplast (isoform-dependent)
This compound AmidohydrolaseCPA3.5.1.53Endoplasmic Reticulum

N Carbamoylputrescine Metabolism in Microorganisms

Diversity of N-Carbamoylputrescine Pathways Across Bacterial Species

The conversion of this compound to putrescine is a critical step in polyamine biosynthesis for many bacteria. This reaction is primarily catalyzed by two different enzymes: this compound amidohydrolase (NCPAH) or putrescine transcarbamylase. The presence and regulation of these enzymes vary significantly among different bacterial species.

Bacteroides thetaiotaomicron, a prominent member of the human gut microbiota, utilizes this compound amidohydrolase (NCPAH) to produce putrescine. This pathway is integral to its synthesis of spermidine (B129725). Genetic and biochemical analyses have shown that the deletion of the ncpah gene in B. thetaiotaomicron leads to a depletion of intracellular spermidine. The purified NCPAH from this organism has been characterized, revealing its kinetic properties and regulation.

The enzymatic activity of B. thetaiotaomicron NCPAH is subject to feedback inhibition. Agmatine (B1664431) and spermidine strongly inhibit the enzyme's activity, while putrescine exhibits a moderate inhibitory effect. This feedback mechanism is crucial for maintaining intracellular polyamine homeostasis in B. thetaiotaomicron. nih.govresearchgate.net

EnzymeSubstrateProductsKm (µM)kcat (s-1)Inhibitors
NCPAHThis compoundPutrescine, CO2, NH37300.8Agmatine, Spermidine, Putrescine

Enterococcus faecalis, another significant component of the gut microbiota, employs a different strategy for this compound metabolism. This bacterium utilizes the agmatine deiminase (AgDI) pathway for energy production from agmatine, particularly under anaerobic conditions. In this pathway, agmatine is first converted to this compound and ammonia (B1221849) by agmatine deiminase (AguA). Subsequently, this compound is converted to putrescine and carbamoyl (B1232498) phosphate (B84403) by putrescine transcarbamylase (AguB). plos.orgnih.gov The carbamoyl phosphate is then used to generate ATP. This pathway is induced by the presence of agmatine and is subject to carbon catabolite repression. plos.org

The transport of agmatine into the cell and the export of putrescine are mediated by an agmatine-putrescine antiporter (AguD). nih.govnih.gov

PathwayKey EnzymesFunctionRegulation
Agmatine Deiminase (AgDI)Agmatine deiminase (AguA), Putrescine transcarbamylase (AguB)Energy production (ATP synthesis)Induced by agmatine, repressed by glucose

Pseudomonas aeruginosa, an opportunistic pathogen, possesses two pathways for putrescine synthesis: one directly from ornithine via ornithine decarboxylase (ODC) and another from arginine via the arginine decarboxylase (ADC) pathway. In the ADC pathway, arginine is converted to agmatine, which is then metabolized to this compound by agmatine deiminase (AguA). The final step, the conversion of this compound to putrescine, is catalyzed by this compound amidohydrolase (AguB). nih.gov

Interestingly, research has shown that in ncpah-deficient strains of P. aeruginosa, an alternative pathway can be activated where acetylpolyamine amidohydrolase can convert the accumulated this compound into putrescine. researchgate.net A novel, non-homologous this compound amidohydrolase, termed AguY, has also been identified in some bacteria and is as efficient as the canonical NCPAH in P. aeruginosa. researchgate.net

EnzymeSubstrateKm (mM)kcat (s-1)
Agmatine deiminase (AguA)Agmatine0.64.2
This compound amidohydrolase (AguB)This compound0.53.3

Campylobacter jejuni, a common cause of gastroenteritis, is known to be asaccharolytic, relying on amino acids and citric acid cycle intermediates for its carbon and energy sources. nih.govmdpi.com While detailed biochemical studies on its this compound metabolism are less extensive, genomic analyses predict a polyamine biosynthetic pathway that involves the conversion of arginine to agmatine, followed by the formation of this compound by agmatine iminohydrolase. researchgate.net Subsequently, this compound is converted to putrescine by this compound amidohydrolase. researchgate.net This putrescine is then a precursor for the synthesis of spermidine. researchgate.net

Streptococcus faecalis (now often classified as Enterococcus faecalis) can utilize agmatine as a sole source of energy. nih.gov The pathway involves the induction of agmatine deiminase and putrescine carbamoyltransferase when grown on agmatine. nih.gov Putrescine transcarbamoylase catalyzes the formation of this compound from putrescine and carbamoylphosphate, and also the reverse reaction, the phosphorolysis of this compound. nih.gov This pathway is subject to catabolite repression by glucose and arginine. nih.gov

This compound's Role in Microbial Polyamine Homeostasis

This compound stands as a central molecule in the intricate network of polyamine metabolism, playing a pivotal role in maintaining the delicate balance of intracellular polyamine concentrations. The regulation of its synthesis and degradation is a key aspect of microbial polyamine homeostasis, which is essential for normal cell growth, proliferation, and stress response.

In bacteria like B. thetaiotaomicron, the feedback inhibition of NCPAH by its product, putrescine, and the downstream product, spermidine, as well as the precursor, agmatine, exemplifies a direct mechanism for controlling polyamine levels. nih.govresearchgate.net This ensures that the cell does not overproduce polyamines, which can be toxic in excess.

In contrast, in organisms like E. faecalis, the pathway involving this compound is primarily linked to energy metabolism. plos.org The regulation of this pathway by the availability of agmatine and the repression by preferred carbon sources like glucose demonstrate how polyamine metabolism can be integrated with the central carbon metabolism of the cell to optimize energy production. plos.orgnih.gov

The diversity of pathways and regulatory mechanisms for this compound metabolism across different microbial species underscores its importance in adapting to various environmental conditions and fulfilling specific physiological requirements. Whether for the synthesis of essential polyamines for growth or as a means of generating energy, the metabolism of this compound is a tightly controlled process fundamental to microbial survival and function.

Genetic Operons and Regulatory Elements in Microbial this compound Metabolism

The metabolism of this compound in microorganisms is a tightly regulated process, with the genes encoding the necessary enzymes often organized into operons. This genetic arrangement allows for the coordinated expression of all the proteins required for a specific metabolic pathway in response to environmental cues. A prime example of this regulation is observed in the agmatine deiminase system (ADS), which is involved in the conversion of agmatine to putrescine, with this compound as a key intermediate.

In Pseudomonas aeruginosa PAO1, the genes responsible for the utilization of agmatine as a carbon and nitrogen source are organized in the aguBA operon. nih.govnih.gov This operon encodes for agmatine deiminase (AguA), which converts agmatine to this compound and ammonia, and this compound amidohydrolase (AguB), which then hydrolyzes this compound to putrescine, carbon dioxide, and ammonia. nih.govnih.gov

The expression of the aguBA operon is controlled by the adjacent aguR gene, which encodes a regulatory protein belonging to the TetR family of repressors. nih.govnih.gov The AguR protein acts as a negative regulator, binding to the promoter region of the aguBA operon and repressing its transcription. nih.govnih.gov This repression is alleviated in the presence of the inducers, agmatine and this compound. nih.govnih.gov When these compounds are present, they are thought to bind to AguR, causing a conformational change that prevents it from binding to the DNA, thus allowing the transcription of the aguBA operon to proceed. nih.govnih.gov This induction allows the bacterium to efficiently utilize agmatine when it is available in the environment.

Similarly, in the bacterium Enterococcus faecalis, the expression of the agmatine deiminase pathway is induced by the presence of exogenous agmatine and is activated by the AguR regulator. plos.org However, in this organism, the regulation is further layered with carbon catabolite repression (CCR), involving the CcpA protein and the mannose phosphotransferase system (PTSMan), which represses the operon in the presence of preferred sugars. plos.org

In Escherichia coli, the regulation of pathways connected to this compound, specifically the catabolism of its product, putrescine, is linked to broader cellular stress and nutrient-sensing networks. The genes for putrescine degradation are activated by regulators of the nitrogen-regulated (Ntr) response as well as the stationary-phase sigma factor, σS (RpoS). nih.gov This dual control indicates that putrescine catabolism is not only a means to acquire nutrients but also a part of the metabolic response to various stresses. nih.gov

The following interactive table summarizes the key genetic elements involved in this compound metabolism in selected microorganisms.

MicroorganismOperon/GeneFunction of Encoded Protein(s)Regulatory Element(s)Inducer(s)Repressor(s)
Pseudomonas aeruginosa aguBAAguA: Agmatine deiminase; AguB: this compound amidohydrolaseAguRAgmatine, this compoundAguR
Enterococcus faecalis aguBDACAguB: Putrescine carbamoyltransferase; AguD: Agmatine/putrescine antiporter; AguA: Agmatine deiminase; AguC: Carbamate (B1207046) kinaseAguR, CcpA, PTSManAgmatineCcpA, PTSMan (in the presence of preferred sugars)
Escherichia coli patA, patD, puuA, etc. (Putrescine catabolism)Enzymes for putrescine degradation to succinateNtr regulators, σS (RpoS)Nitrogen limitation, stress conditions-

Bioenergetic Implications of this compound Conversion in Microbes

The metabolic conversion of this compound in microorganisms has significant bioenergetic implications, which can vary depending on the specific pathway utilized by the organism. In some bacteria, this pathway can be a source of ATP, contributing to the cell's energy budget, while in others, the initial steps of related pathways may consume energy.

A key pathway for energy generation involving this compound is the agmatine deiminase system (ADS), found in bacteria such as Streptococcus mutans and Enterococcus faecalis. nih.govplos.org In this pathway, agmatine is first converted to this compound and ammonia by agmatine deiminase. Subsequently, this compound is phosphorolytically cleaved by putrescine carbamoyltransferase to yield putrescine and carbamoyl phosphate. nih.gov The high-energy phosphate bond in carbamoyl phosphate is then transferred to ADP by carbamate kinase, generating one molecule of ATP through substrate-level phosphorylation. nih.gov

This ATP generation provides a significant bioenergetic advantage, particularly in anaerobic environments where energy is scarce. nih.gov For instance, in Streptococcus mutans, the ATP produced from agmatine catabolism can power the proton-pumping F1F0-ATPase, which helps to maintain the intracellular pH and enhances the organism's acid tolerance. nih.gov

In contrast, some pathways for the catabolism of putrescine, the product of this compound hydrolysis, require an initial investment of ATP. In Escherichia coli, the glutamylated putrescine (GP) pathway, which is essential for utilizing putrescine as a sole carbon source, begins with the ATP-dependent glutamylation of putrescine, catalyzed by PuuA. nih.govresearchgate.net This initial step consumes one molecule of ATP. The subsequent steps in the pathway lead to the formation of intermediates that can enter central metabolism, ultimately generating energy, but the initial ATP cost is a notable feature of this particular route.

The bioenergetic outcome of this compound metabolism is therefore context-dependent, as summarized in the interactive table below.

PathwayKey Enzyme(s)Microorganism(s)Bioenergetic EffectATP Yield/Cost per molecule of this compound
Agmatine Deiminase System (ADS)Putrescine carbamoyltransferase, Carbamate kinaseStreptococcus mutans, Enterococcus faecalisATP generation+1 ATP
Glutamylated Putrescine (GP) Pathway (from putrescine)PuuA (Glutamate-putrescine ligase)Escherichia coliATP consumption (initial step)-1 ATP (to activate putrescine)

Analytical Methodologies for N Carbamoylputrescine Research

Chromatographic Approaches

Chromatography is a cornerstone for the separation and analysis of N-carbamoylputrescine from complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

HPLC is a widely used method for the analysis of polyamines, including this compound. Due to the lack of a strong chromophore or fluorophore in the native molecule, chemical derivatization is necessary to enable sensitive detection by fluorimetric or UV detectors. mdpi.comnih.gov This process involves reacting the primary and secondary amine groups of NCP with a labeling agent to yield a fluorescent product.

Common derivatization reagents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and N-hydroxysuccinimidyl 6-quinolinyl carbamate (B1207046) (HSQC). mdpi.comnih.govmedipol.edu.tr The derivatization can be performed before the chromatographic separation (pre-column) or after (post-column). Pre-column derivatization is often preferred for its robustness and the ability to separate excess reagent from the derivatives. medipol.edu.tr

The separation is typically achieved on a reversed-phase column (e.g., C18). mdpi.comnih.govmedipol.edu.tr A gradient elution using a mobile phase, often consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of this compound from other polyamines and related compounds. nih.govsielc.com For example, one study reported a retention time for this compound of 6.2 minutes under specific HPLC conditions. nih.gov The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivative, providing high sensitivity and selectivity. nih.govmedipol.edu.tr This method demonstrates excellent reproducibility for both retention times and peak areas, with detection limits reaching the femtomole range. nih.gov

Table 1: HPLC Analysis Parameters for Polyamines

Parameter Details Source
Derivatization Reagent N-hydroxysuccinimidyl 6-quinolinyl carbamate (HSQC) nih.gov
Detection Method Fluorescence (λEx = 248 nm, λEm = 398 nm) nih.gov
Column Type C18 Reversed-Phase nih.govmedipol.edu.tr
Detection Limit 30 to 130 fmol nih.gov
Retention Time (NCP) 6.2 min nih.gov

| Reproducibility (Peak Area) | C.V. 1.83% to 3.80% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmatory Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and highly sensitive quantification of this compound. nih.gov This technique offers superior specificity compared to HPLC with fluorescence detection, making it ideal for confirmatory analysis and for complex samples where co-eluting peaks might interfere with other detectors. stanford.edu

In LC-MS/MS analysis, the sample, often after derivatization to improve chromatographic properties, is first separated by HPLC. The eluent is then introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer can be operated in single reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This process provides two levels of mass-based selectivity, significantly reducing background noise and enhancing confidence in the identification.

LC-MS/MS methods have been developed for the quantitative analysis of various polyamines in biological samples like urine, serum, and tissue homogenates. nih.govstanford.edu These methods demonstrate low limits of quantification, often in the nanogram per milliliter (ng/mL) range, and high accuracy. nih.gov

Spectrophotometric Assays for Enzyme Activity (e.g., Indophenol (B113434) Blue Method)

Spectrophotometric assays are essential for studying the enzymes that metabolize this compound, such as this compound amidohydrolase (NCPAH). nih.govnih.gov These assays monitor the progress of the enzymatic reaction by measuring changes in light absorbance as a substrate is consumed or a product is formed. researchgate.netcreative-enzymes.com

The hydrolysis of this compound by NCPAH yields putrescine, carbon dioxide, and ammonia (B1221849). frontiersin.orgresearchgate.net The activity of NCPAH can be determined by quantifying the rate of formation of either putrescine or ammonia. nih.govnih.gov

The indophenol blue method is a classic colorimetric assay used to quantify the ammonia released during the enzymatic reaction. nih.gov In this assay, the reaction is stopped at specific time points, and the amount of ammonia produced is determined. Ammonia reacts with phenol (B47542) and hypochlorite (B82951) under alkaline conditions to form a stable blue indophenol dye. The intensity of the blue color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at a wavelength of around 640 nm. nih.gov By measuring the initial velocity of ammonia formation at various substrate concentrations, key enzyme kinetic parameters like the Michaelis constant (Km) and turnover number (kcat) can be determined. nih.gov

Table 2: Kinetic Parameters of this compound Amidohydrolase (NCPAH)

Parameter Value Method Source
Michaelis Constant (Km) 730 µM Indophenol Blue Method nih.gov
Turnover Number (kcat) 0.8 s⁻¹ Indophenol Blue Method nih.gov

| Catalytic Efficiency (kcat/Km) | 1.0 s⁻¹ mM⁻¹ | Indophenol Blue Method | nih.gov |

Sample Preparation and Derivatization Techniques for Quantitative Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible quantitative analysis of this compound. The goal is to extract the analyte from its biological matrix, remove interfering substances, and prepare it in a form suitable for the chosen analytical instrument. uab.eduresearchgate.net

For biological samples such as tissues or cells, the first step is typically homogenization followed by deproteinization to remove proteins that can interfere with the analysis. nih.gov This is commonly achieved by acid extraction, using reagents like trichloroacetic acid (TCA) or perchloric acid. nih.govresearchgate.net After precipitation, centrifugation is used to separate the proteins, and the supernatant containing this compound and other small molecules is collected. nih.gov The sample may then be filtered before analysis. nih.gov

As mentioned previously, derivatization is a key chemical modification technique used to enhance the detectability and improve the chromatographic behavior of this compound. researchgate.net The choice of derivatizing agent depends on the analytical method.

For HPLC-Fluorescence: Reagents like dansyl chloride or OPA are used to attach a fluorescent tag to the amine groups. mdpi.com

For LC-MS: Derivatization can improve chromatographic retention and ionization efficiency. nsf.gov Reagents such as isobutyl chloroformate and benzoyl chloride have been used to carbamylate or benzoylate polyamines, respectively, prior to LC-MS analysis. nih.govnsf.gov

For Gas Chromatography (GC): Although less common for NCP, derivatization is essential to increase the volatility of polar analytes. Reagents like trifluoroacetylacetone (TFAA) can be used. researchgate.net

The derivatization reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible conversion of the analyte to its derivative. mdpi.comresearchgate.netnih.gov

Q & A

Q. Advanced Research Focus

  • Gene Clustering : Use tools like KEGG to map aguA/aguB/aguC operons in genomes (e.g., Coriobacteriaceae in BV+ microbiomes) .
  • Metabolite Integration : Pair metagenomics with metabolomics to correlate NCP levels with microbial taxa (e.g., Eggerthella spp.) .
  • Heterologous Expression : Clone putative aguB homologs (e.g., from Marinomonas or Rhizobium) into model organisms (e.g., E. coli) to validate enzymatic activity .

How can transcriptomic and metabolomic data be integrated to study this compound dynamics in plant stress responses?

Advanced Research Focus
In rice plants under herbivory, NCP-related enzymes (e.g., this compound amidase) are co-expressed with defense-related genes like cinnamoyl-CoA reductase. Multi-omics pipelines should:

  • Profile Time-Series Data : Capture transient NCP accumulation post-stress.
  • Pathway Enrichment : Use platforms like MMIP to link NCP levels to arginine degradation and polyamine biosynthesis pathways .
  • Knockout Models : CRISPR-Cas9 editing of CPA genes can dissect NCP’s role in stress signaling .

What experimental design considerations are critical for studying this compound in vivo?

Q. Methodological Guidance

  • Controls : Include negative controls (e.g., enzyme inhibitors like difluoromethylornithine) to distinguish pathway-specific activity .
  • Sampling Timepoints : Optimize based on kinetic studies (e.g., NCP peaks at 2–4 hours in Lactobacillus cultures) .
  • Replication : Address biological variability with ≥3 replicates, as CVs for amine quantification can exceed 9% .
  • Data Interpretation : Use statistical frameworks (e.g., MINITAB) to reconcile contradictory findings, such as NCP’s absence in mammals versus its ubiquity in microbes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.